

Bioactivity of *Lagotis integra*: A Literature Review for Drug Discovery

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Compound of Interest

Compound Name: *Hemiphroside B*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of *Lagotis integra*, a plant used in traditional Tibetan medicine. This document synthesizes phytochemical analyses, ethnopharmacological knowledge, and modern pharmacological studies to present a detailed overview of its therapeutic potential, with a focus on its anti-inflammatory properties.

Introduction to *Lagotis integra*

Lagotis integra W. W. Smith is a perennial herbaceous plant belonging to the Scrophulariaceae family. In traditional Tibetan medicine, it is known as "HERBA LAGOTIS" and has been historically used to treat "Chi Ba" disease, a condition with symptoms that closely resemble modern descriptions of ulcerative colitis (UC)[1]. This traditional use has prompted scientific investigation into its chemical composition and pharmacological activities to validate its ethnopharmacological significance and explore its potential for modern drug development.

Phytochemical Composition

Modern analytical techniques, particularly Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS), have led to the identification of a diverse array of bioactive compounds in *Lagotis integra*. These compounds are primarily categorized as flavonoids, phenylpropanoid glycosides, iridoid glycosides, and phenolic acids[1][2].

A significant study identified 32 major chemical constituents from the aqueous extract of *Lagotis integra*. The main active components, as suggested by molecular docking studies, include echinacoside, **hemiphroside B**, plantamajoside, plantainoside D, 10-O-trans-isoferuloyl catalpol, and scutellarioside II[1].

Table 1: Major Chemical Constituents Identified in *Lagotis integra*[1][2]

Compound Class	Number of Compounds Identified	Key Compounds
Flavonoids	8	Luteolin, Quercetin, Apigenin, Tricin-7-O-glucoside, Luteolin-7-O-beta-d-glucopyranoside, Homoplantagin
Phenylpropanoid Glycosides	9	Echinacoside, Plantamajoside, Hemiphroside B, Plantainoside D
Iridoid Glycosides	13	10-O-trans-isoferuloyl catalpol, Scutellarioside II
Phenolic Acids	1	-

Bioactivity and Pharmacological Effects

The primary bioactivity of *Lagotis integra* reported in the scientific literature is its potent anti-inflammatory effect, particularly in the context of inflammatory bowel disease (IBD), such as ulcerative colitis.

Anti-inflammatory Activity in Ulcerative Colitis

A key study demonstrated the efficacy of *Lagotis integra* extract in a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis[1]. The administration of the extract led to a significant amelioration of disease symptoms. While specific quantitative data such as IC50 or EC50 values for the crude extract or its isolated compounds are not extensively reported in the reviewed literature, the qualitative and mechanistic evidence for its anti-inflammatory effects is substantial.

The proposed mechanism for its anti-ulcerative colitis effect is multifactorial, involving the regulation of key signaling pathways and the downregulation of pro-inflammatory mediators[1]. Network pharmacology and experimental validation have identified several key target proteins that are modulated by the active compounds in *Lagotis integra*. These include AKT serine/threonine kinase 1 (AKT1), vascular endothelial growth factor A (VEGFA), tumor necrosis factor-alpha (TNF- α), epidermal growth factor receptor (EGFR), and caspase-3 (CASP3)[1][2]. The downregulation of these proteins in the colonic tissue of DSS-treated mice suggests a potent anti-inflammatory and tissue-protective effect[1].

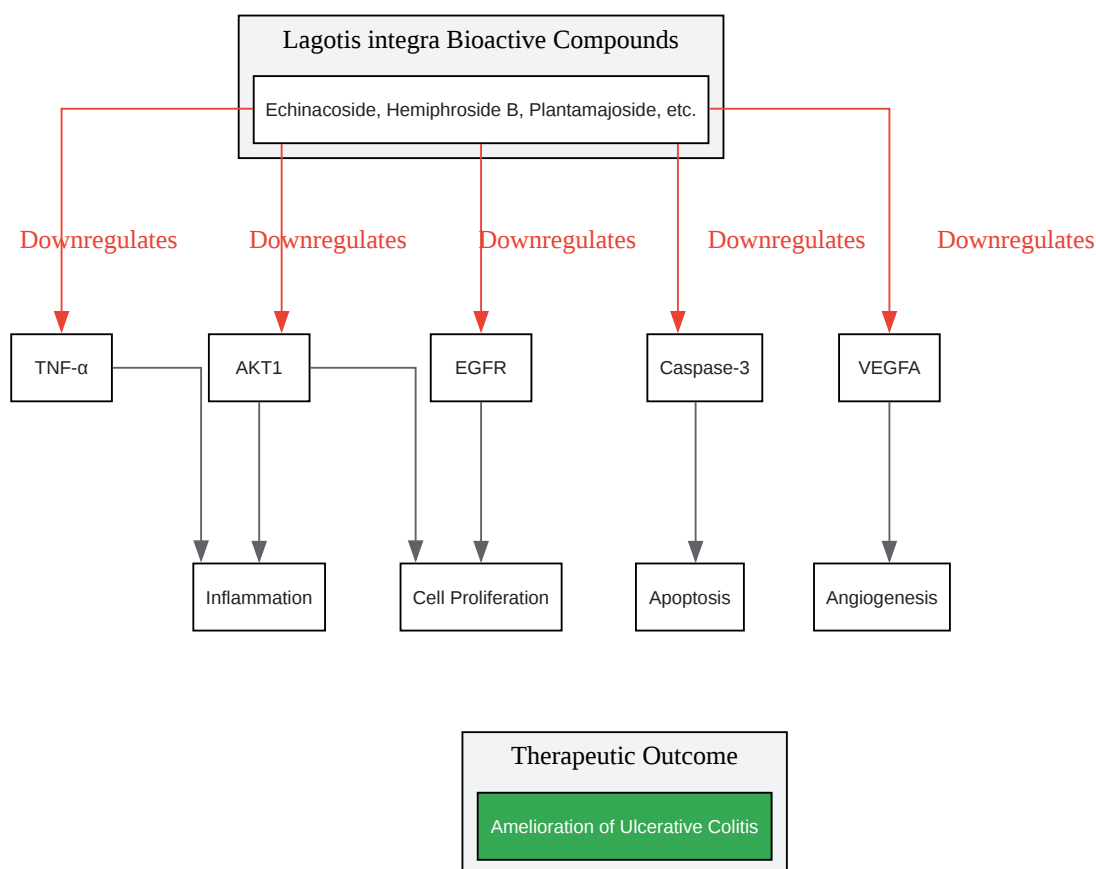
A study on the related species, *Lagotis brachystachya*, further supports the anti-inflammatory potential of the *Lagotis* genus. Compounds such as Echinacoside, Quercetin, Homoplantagin, Tricin-7-O-glucoside, Apigenin, and Luteolin-7-O-beta-d-glucopyranoside, also found in *Lagotis integra*, were shown to inhibit the TLR4/MyD88/NF- κ B and NLRP3 signaling pathways, leading to a reduction in the release of pro-inflammatory cytokines IL-1 β , TNF- α , and IL-6[3].

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of *Lagotis integra* and its constituents are attributed to the modulation of critical signaling pathways involved in the inflammatory response.

Proposed Mechanism in Ulcerative Colitis

The therapeutic effects of *Lagotis integra* in ulcerative colitis are believed to be mediated through the regulation of a network of proteins involved in inflammation, cell survival, and angiogenesis. The key active compounds from the plant are thought to interact with and downregulate the expression of AKT1, VEGFA, TNF- α , EGFR, and CASP3, thereby reducing inflammation and promoting tissue healing[1].

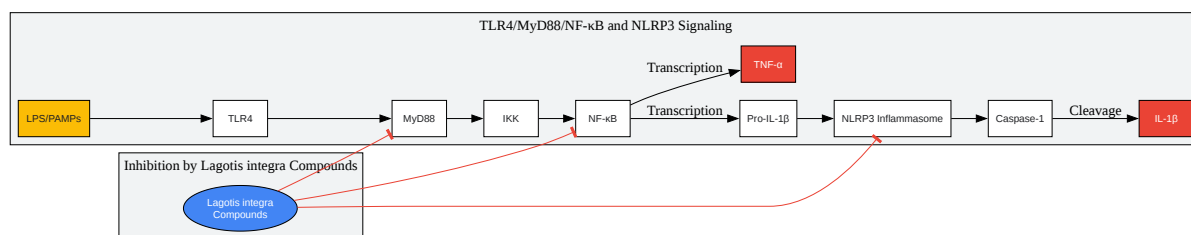


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Proposed mechanism of *Lagotis integra* in treating ulcerative colitis.

TLR4/MyD88/NF-κB and NLRP3 Signaling Pathways

Based on studies of related species and the known activities of its constituent compounds, *Lagotis integra* likely exerts anti-inflammatory effects by inhibiting the TLR4/MyD88/NF- κ B and NLRP3 inflammasome pathways. These pathways are crucial in the innate immune response and are often dysregulated in inflammatory diseases.



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Inhibition of TLR4/MyD88/NF- κ B and NLRP3 pathways by *Lagotis* compounds.

Experimental Protocols

While detailed, step-by-step protocols from the specific studies on *Lagotis integra* are not fully available in the public domain, a generalized methodology for the key in vivo experiment can be outlined based on common practices in the field.

Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Mice (Generalized Protocol)

This model is widely used to induce an acute or chronic colitis that mimics human ulcerative colitis.

Objective: To evaluate the therapeutic effect of *Lagotis integra* extract on DSS-induced colitis in mice.

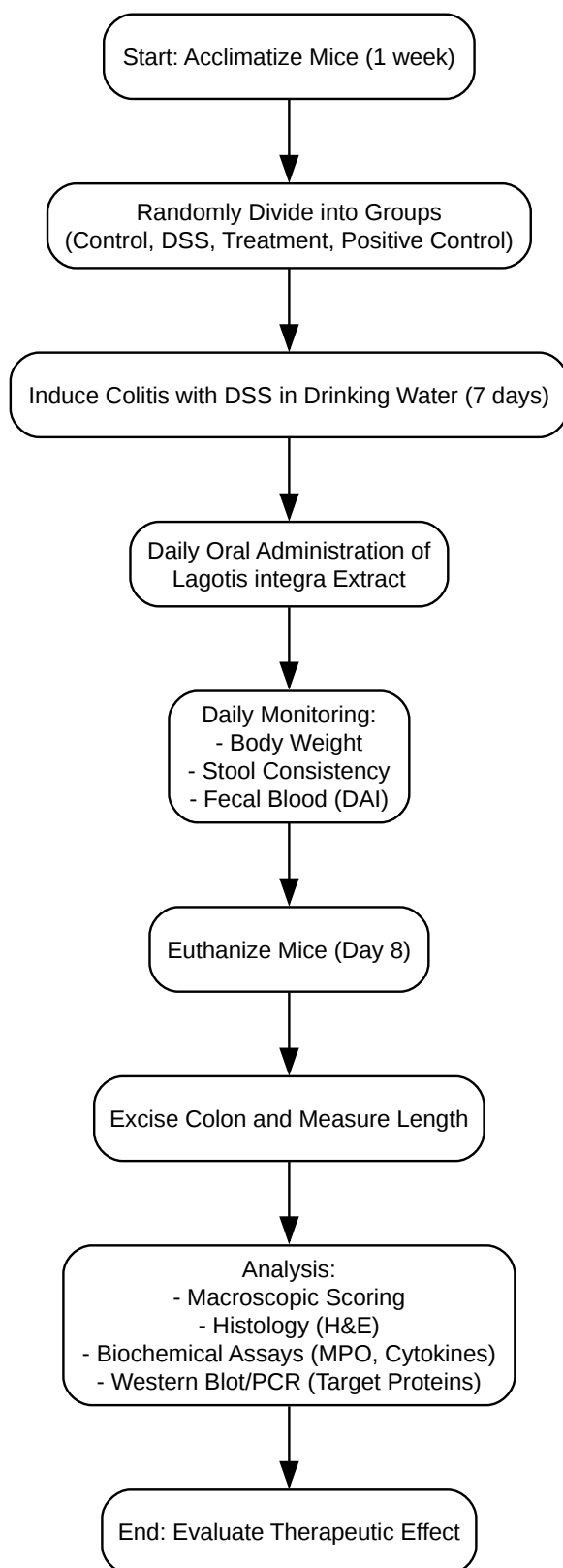
Materials:

- Male C57BL/6 mice (6-8 weeks old)
- Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)
- Lagotis integra aqueous extract
- Positive control drug (e.g., sulfasalazine)
- Standard laboratory animal diet and water
- Equipment for animal weighing, tissue collection, and histological analysis

Procedure:

- Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment, with free access to food and water.
- Induction of Colitis: Acute colitis is induced by administering 3-5% (w/v) DSS in the drinking water for 7 consecutive days. For chronic models, cycles of DSS administration followed by periods of regular water are used[4][5].
- Treatment Groups: Mice are randomly divided into several groups (n=6-10 per group):
 - Normal Control Group: Receive regular drinking water.
 - DSS Model Group: Receive DSS in drinking water.
 - Lagotis integra Treatment Group(s): Receive DSS and different doses of Lagotis integra extract orally once daily.
 - Positive Control Group: Receive DSS and a standard anti-inflammatory drug.
- Monitoring: Daily monitoring of body weight, stool consistency, and presence of blood in the feces is conducted to calculate the Disease Activity Index (DAI).

- Termination and Sample Collection: At the end of the treatment period (e.g., day 8), mice are euthanized. The entire colon is excised, and its length is measured.
- Analysis:
 - Macroscopic Evaluation: Colon length and any visible signs of inflammation or damage are recorded.
 - Histological Analysis: A section of the distal colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage, inflammatory cell infiltration, and loss of crypts.
 - Biochemical Analysis: Colon tissue can be homogenized to measure levels of inflammatory markers such as myeloperoxidase (MPO) activity and pro-inflammatory cytokines (e.g., TNF- α , IL-1 β , IL-6) using ELISA or other immunoassays.
 - Western Blot/PCR: Expression levels of key target proteins (e.g., AKT1, VEGFA, TNF- α , EGFR, CASP3) can be quantified to elucidate the mechanism of action.



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